molecular formula C16H23N3O3 B1444453 Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate CAS No. 1092481-51-0

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate

Cat. No. B1444453
M. Wt: 305.37 g/mol
InChI Key: WYSDUCDBYVUUOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is a chemical compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperazine ring substituted with a carbamoylphenyl group and a tert-butyl carboxylate group .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, but without specific information, it’s difficult to predict the reactivity of this compound .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a related compound using a condensation reaction and characterized it through various spectroscopic methods. This process also involved X-ray diffraction studies to confirm the compound's structure and evaluated its antibacterial and anthelmintic activities, although it showed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Similarly, research by Yang et al. (2021) involved the synthesis of a closely related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, using a nucleophilic substitution reaction. The study included detailed structural analysis through various spectroscopic techniques and X-ray diffraction. Furthermore, they conducted density functional theory (DFT) calculations to understand the stability and molecular conformations of the compound (Yang et al., 2021).

Biological Evaluation

Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their biological properties. The antibacterial and antifungal activities of these compounds were tested against several microorganisms, and they were found to be moderately active (Kulkarni et al., 2016).

Anticorrosive Properties

In a study by Praveen et al. (2021), the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its effectiveness in protecting carbon steel in corrosive environments. The study found that this compound demonstrated significant inhibition efficiency, highlighting its potential use in corrosion protection applications (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-6-4-12(5-7-13)14(17)20/h4-7H,8-11H2,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSDUCDBYVUUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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